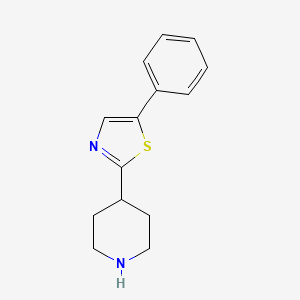

4-(5-Phenyl-thiazol-2-YL)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKOIBCQMYSNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696071 | |

| Record name | 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-68-0 | |

| Record name | 4-(5-Phenyl-2-thiazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(5-phenyl-thiazol-2-yl)-piperidine, a molecule of significant interest in medicinal chemistry. The guide delves into the structural elucidation of the molecule, proposes a detailed and robust synthetic pathway based on established chemical principles, and explores its potential pharmacological relevance by examining the biological activities of structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents based on the privileged thiazolyl-piperidine scaffold.

Introduction: The Significance of the Thiazolyl-Piperidine Scaffold

The confluence of thiazole and piperidine rings within a single molecular framework has given rise to a plethora of compounds with diverse and potent biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous clinically approved drugs, where it often participates in crucial binding interactions with biological targets.[1] Similarly, the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a prevalent structural motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to introduce conformational rigidity, thereby enhancing target specificity.[2][3]

The combination of these two privileged scaffolds in this compound presents a molecule with considerable potential for drug discovery. The phenyl substituent on the thiazole ring offers a site for further functionalization to modulate activity and selectivity, while the piperidine ring can influence pharmacokinetic properties. This guide will provide a detailed exploration of the structure, a plausible and efficient synthesis, and the prospective applications of this intriguing molecule.

Structural Elucidation of this compound

The chemical structure of this compound is characterized by a piperidine ring connected at its 4-position to the 2-position of a 5-phenyl-substituted thiazole ring.

Key Structural Features:

-

Thiazole Ring: A planar, aromatic heterocycle that can engage in π-stacking and hydrogen bonding interactions.

-

Phenyl Group: Attached to the 5-position of the thiazole ring, it provides a lipophilic region and a point for potential modification to explore structure-activity relationships (SAR).

-

Piperidine Ring: A flexible, saturated heterocycle that typically exists in a chair conformation. The nitrogen atom imparts basicity to the molecule.

-

Linkage: The direct connection between the C4 of the piperidine and the C2 of the thiazole provides a rigid connection between the two ring systems.

Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂S | [4] |

| Molecular Weight | 244.36 g/mol | [4] |

| CAS Number | 885274-68-0 | [4] |

| IUPAC Name | 4-(5-phenyl-1,3-thiazol-2-yl)piperidine | - |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[4][5] This classical reaction involves the condensation of an α-haloketone with a thioamide. In this proposed protocol, 2-bromoacetophenone serves as the α-haloketone and piperidine-4-carbothioamide as the thioamide component.

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-4-carbothioamide

This starting material can be prepared from commercially available N-Boc-piperidine-4-carboxamide by treating it with a thionating agent such as Lawesson's reagent.

Protocol:

-

To a solution of N-Boc-piperidine-4-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-piperidine-4-carbothioamide as a solid.

Step 2: Hantzsch Thiazole Synthesis to form N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine

-

In a round-bottom flask, dissolve N-Boc-piperidine-4-carbothioamide (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.[6]

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine.

Step 3: Boc Deprotection to yield this compound

-

Dissolve the N-Boc-protected intermediate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)

-

Phenyl Protons: A multiplet in the range of 7.20-7.50 ppm integrating to 5 protons.

-

Thiazole Proton: A singlet around 7.70 ppm for the proton at the C4 position of the thiazole ring.

-

Piperidine Protons:

-

A multiplet around 3.00-3.20 ppm for the two equatorial protons at C2 and C6.

-

A multiplet around 2.60-2.80 ppm for the two axial protons at C2 and C6.

-

A multiplet around 2.00-2.20 ppm for the two equatorial protons at C3 and C5.

-

A multiplet around 1.70-1.90 ppm for the two axial protons at C3 and C5.

-

A multiplet around 2.90-3.10 ppm for the proton at C4.

-

-

NH Proton: A broad singlet around 1.50-2.50 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)

-

Thiazole Carbons:

-

C2 (attached to piperidine): ~168-172 ppm.

-

C4 (with proton): ~115-120 ppm.

-

C5 (attached to phenyl): ~140-145 ppm.

-

-

Phenyl Carbons:

-

Quaternary carbon: ~133-136 ppm.

-

Other aromatic carbons: ~125-130 ppm.

-

-

Piperidine Carbons:

-

C4 (attached to thiazole): ~40-45 ppm.

-

C2 and C6: ~45-50 ppm.

-

C3 and C5: ~30-35 ppm.

-

Mass Spectrometry

-

Expected [M+H]⁺: 245.1056 (calculated for C₁₄H₁₇N₂S⁺). The fragmentation pattern would likely show cleavage of the piperidine ring and the bond between the piperidine and thiazole rings.

Potential Pharmacological Applications and Future Directions

The thiazolyl-piperidine scaffold is a recurring motif in compounds with a wide range of biological activities. While specific biological data for this compound is not extensively reported, the activities of structurally similar molecules provide a strong rationale for its investigation as a potential therapeutic agent.

Anti-inflammatory and Analgesic Potential

Numerous studies have reported the anti-inflammatory and analgesic properties of thiazole derivatives.[8][9] The combination with a piperidine ring can modulate the pharmacokinetic profile and target engagement. For instance, derivatives of 4,5-disubstituted-thiazolyl amides containing a 4-hydroxy-piperidine moiety have shown promising anti-inflammatory and antioxidant activities.[4][9] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.

Anticancer Activity

The thiazole nucleus is a component of several anticancer drugs, including the FDA-approved kinase inhibitor Dasatinib.[8] Research into novel thiazole derivatives continues to yield compounds with potent antiproliferative effects against various cancer cell lines. The phenyl-thiazolyl-piperidine core could serve as a scaffold for the design of new kinase inhibitors or other anticancer agents.

Neurological and Psychiatric Disorders

The piperidine ring is a common feature in many centrally acting drugs. The thiazolyl-piperazine scaffold, a close analogue, has been explored for its potential in treating neurological disorders by targeting serotonergic receptors.[10] Given the structural similarities, this compound and its derivatives warrant investigation for their potential to modulate CNS targets.

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a synthetically accessible molecule that embodies the pharmacologically relevant features of both thiazole and piperidine rings. This guide has provided a detailed structural overview, a plausible and robust synthetic protocol based on the Hantzsch thiazole synthesis, and a prospective look at its potential applications in drug discovery. The exploration of this and related scaffolds holds significant promise for the development of novel therapeutics to address a range of unmet medical needs. Further investigation into the synthesis and biological evaluation of a library of derivatives based on this core structure is highly encouraged.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

synthesis pathways for 4-(5-Phenyl-thiazol-2-YL)-piperidine

An In-depth Technical Guide to the Synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Phenylthiazole-Piperidine Scaffold

The confluence of the phenylthiazole and piperidine moieties within a single molecular entity, specifically this compound, represents a scaffold of significant interest in contemporary medicinal chemistry. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity, which in turn positively influences pharmacokinetic profiles.[1] Concurrently, the thiazole ring is a key pharmacophore found in numerous bioactive compounds, contributing to a spectrum of biological activities.[2] The specific linkage of a 4-substituted piperidine to the 2-position of a 5-phenylthiazole creates a unique three-dimensional architecture with potential for high-affinity interactions with various biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable scaffold, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal disconnection points, leading to two logical and convergent synthetic strategies. The primary disconnection is at the C2-C4 bond between the thiazole and piperidine rings. This suggests either a late-stage coupling of the two pre-formed heterocyclic systems or a construction of the thiazole ring onto a pre-existing piperidine precursor.

A second key disconnection is within the thiazole ring itself, pointing towards the classical and highly reliable Hantzsch thiazole synthesis.[3][4][5] This approach involves the condensation of an α-haloketone with a thioamide. This latter strategy forms the basis of our primary recommended pathway due to its efficiency and convergence.

Pathway A: The Convergent Hantzsch Thiazole Synthesis

This pathway is arguably the most efficient and direct route to the target compound. It involves the synthesis of two key intermediates, 2-bromo-1-phenylethanone and piperidine-4-carbothioamide, followed by their condensation to construct the thiazole ring directly onto the piperidine scaffold.

Diagram of Pathway A: Convergent Hantzsch Synthesis

References

The Serotonergic Activity of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(5-Phenyl-thiazol-2-YL)-piperidine and its closely related analogs, with a primary focus on their interaction with the serotonergic system. Synthesizing data from receptor binding assays, functional studies, and in vivo models, this document elucidates the compound's profile as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. We delve into the structure-activity relationships that govern its binding affinity and functional efficacy, providing a rationale for its potential therapeutic applications. Detailed experimental protocols and visual representations of signaling pathways are included to offer a practical and in-depth resource for researchers in pharmacology and drug development.

Introduction: The Serotonergic System as a Therapeutic Target

The serotonergic system, with its array of 14 distinct receptor subtypes, is a critical regulator of a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] The 5-HT1A and 5-HT2A receptors, in particular, have been the focus of extensive research due to their pivotal roles in the pathophysiology of numerous central nervous system (CNS) disorders.[2] The 5-HT1A receptor, a Gi/o-coupled receptor, is a well-established target for anxiolytic and antidepressant drugs.[3] Conversely, the 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for atypical antipsychotics.[4] The development of ligands that can selectively or dually modulate these receptors holds significant promise for novel therapeutic interventions.

The chemical scaffold of this compound represents a class of compounds with the potential for nuanced interactions with serotonin receptors. This guide will explore the mechanistic underpinnings of this interaction, drawing from studies on structurally analogous compounds.

Molecular Mechanism of Action: A Dual Modulator of 5-HT1A and 5-HT2A Receptors

Based on extensive research on closely related 4,5-dihydrothiazole-phenylpiperazine derivatives, the primary mechanism of action of compounds based on the this compound scaffold is their interaction with serotonin receptors.[5] These compounds exhibit a notable affinity for both 5-HT1A and 5-HT2A receptors, with varying degrees of selectivity and functional activity depending on the specific chemical substitutions.

Interaction with the 5-HT1A Receptor

Structurally similar compounds have demonstrated significant affinity for the 5-HT1A receptor, with Ki values often in the nanomolar range.[5] Functional assays have characterized some of these derivatives as 5-HT1A receptor agonists.[5]

Signaling Pathway:

Activation of the 5-HT1A receptor by an agonist like a this compound analog initiates a cascade of intracellular events mediated by the inhibitory G-protein, Gi/o.[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can further modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

Interaction with the 5-HT2A Receptor

The this compound scaffold also imparts affinity for the 5-HT2A receptor, although generally with lower potency compared to the 5-HT1A receptor for many analogs.[5] The functional consequence of this binding is often antagonistic.

Signaling Pathway:

The 5-HT2A receptor is coupled to the Gq/11 G-protein.[4] Upon activation by an agonist, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). An antagonist would block these downstream effects.

References

- 1. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(5-Phenyl-thiazol-2-YL)-piperidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of a piperidine ring with a thiazole moiety represents a privileged structural motif. The compound 4-(5-Phenyl-thiazol-2-YL)-piperidine is a notable exemplar of this class, integrating the conformational rigidity and basic nitrogen of the piperidine scaffold with the versatile aromatic and hydrogen-bonding capabilities of the phenylthiazole group. Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to improved potency and pharmacokinetic profiles.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven methodologies for their experimental determination. Understanding these fundamental parameters is a critical prerequisite for any rational drug design and development program.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes the key predicted physicochemical parameters for this compound. These values, generated using advanced computational models, provide a robust starting point for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₁₆N₂S | Defines the elemental composition. |

| Molecular Weight | 244.36 g/mol | Influences diffusion, bioavailability, and formulation. |

| pKa (Most Basic) | 8.90 ± 0.10 | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol/Water) | 3.10 ± 0.25 | A key measure of lipophilicity, affecting membrane permeability, protein binding, and metabolism. |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Critical for absorption and formulation; indicates moderate to low solubility. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The piperidine N-H group. |

| Hydrogen Bond Acceptors | 2 | The thiazole nitrogen and sulfur atoms. |

Note: Predicted values were obtained using publicly available cheminformatics tools such as SwissADME and Chemicalize. These should be confirmed by experimental data.

Experimental Determination of Key Parameters

While predictive models offer valuable guidance, experimental verification is the gold standard in pharmaceutical sciences.[2] The following sections detail robust, validated protocols for determining the most critical physicochemical properties of this compound.

Acidity Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the secondary amine in the piperidine ring is the primary basic center. Potentiometric titration is a highly precise and widely used method for pKa determination.[3][4]

References

- 1. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide | C16H19N3OS | CID 131953480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SwissADME [swissadme.ch]

discovery and history of 4-(5-Phenyl-thiazol-2-YL)-piperidine

An In-Depth Technical Guide to 4-(5-Phenyl-thiazol-2-YL)-piperidine: From Synthesis to Medicinal Chemistry Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its historical context, explore detailed synthetic methodologies, and discuss its applications as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical and chemical sciences.

Introduction: A Scaffold of Privileged Moieties

The compound this compound represents a compelling molecular architecture, strategically combining two "privileged" heterocyclic systems: the thiazole ring and the piperidine ring.

-

The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole moiety is a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the antibiotic Penicillin, the anticancer agent Dabrafenib, and the anti-inflammatory drug Meloxicam, underscores its therapeutic relevance. The thiazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an effective pharmacophore for modulating biological targets.

-

The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine scaffold is found in a vast array of drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective receptor binding. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets.[1]

The fusion of these two moieties in this compound creates a versatile building block with a favorable physicochemical profile for drug development.[2] It is commercially available, indicating its utility in contemporary research programs aimed at discovering novel therapeutics for a range of conditions, including neurological disorders.[2]

Historical Context and the Logic of Discovery

While a singular "discovery" paper for this compound is not prominent in the literature, its conceptual origins can be traced back to the foundational principles of medicinal chemistry and the strategic combination of known pharmacophores. The historical timeline for the chemical knowledge enabling its synthesis is well-documented:

-

1887: The Hantzsch Thiazole Synthesis: The seminal work of Arthur Hantzsch established a robust and versatile method for constructing the thiazole ring from α-haloketones and thioamides.[3] This reaction remains a cornerstone of heterocyclic chemistry and is a primary method for synthesizing the thiazole core of the target molecule.[2][4]

-

Early 20th Century: The Rise of Piperidine in Pharmacology: The study of alkaloids like atropine and cocaine revealed the significance of the piperidine (and related tropane) ring system in eliciting profound physiological effects. This spurred the synthesis and investigation of numerous piperidine-containing compounds, solidifying its status as a critical scaffold for CNS-active drugs.

The "discovery" of this compound can therefore be understood not as a single event, but as a logical progression in the field of molecular design. Medicinal chemists routinely employ a strategy of "scaffold hopping" and the combination of privileged structures to explore new chemical space and identify novel drug candidates. The synthesis of this specific molecule is an exemplar of this approach, aiming to leverage the desirable properties of both the thiazole and piperidine rings within a single, drug-like entity.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is most effectively approached through a convergent strategy, where the thiazole and piperidine moieties are synthesized separately and then coupled. This approach allows for greater flexibility in modifying each component and generally leads to higher overall yields.

Caption: Convergent synthesis strategy for this compound.

Part A: Synthesis of the Thiazole Intermediate (2-Amino-5-phenylthiazole)

The Hantzsch synthesis provides a direct route to the required thiazole intermediate.

Protocol 1: Hantzsch Thiazole Synthesis [3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add α-bromoacetophenone (1.0 equivalent). Note: α-bromoacetophenone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the hydrobromide salt of the product.

-

Isolation: The resulting precipitate, 2-amino-4-phenylthiazole, is collected by vacuum filtration, washed with cold water, and dried. The product is often pure enough for the next step without further purification.

Note: While this protocol yields the 4-phenyl isomer, the synthesis of the 5-phenyl isomer can be achieved by starting with 2-bromo-1-phenylethanal or by using alternative synthetic strategies such as those involving Suzuki coupling onto a pre-formed 5-bromothiazole ring.[5]

Part B: Coupling to the Piperidine Moiety and Final Deprotection

The following protocol is adapted from methodologies used for synthesizing structurally related piperidinyl-thiazole compounds.[6] This involves the reaction of a thiazole intermediate with a protected piperidine derivative.

Protocol 2: Synthesis of this compound

-

Preparation of the Thiazole Synthon: A suitable 2-substituted-5-phenylthiazole is required for coupling. A common approach involves the conversion of 2-amino-5-phenylthiazole to a 2-halo-5-phenylthiazole via a Sandmeyer-type reaction, or conversion to a triflate for subsequent cross-coupling.

-

Coupling Reaction:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like lithium diisopropylamide (LDA) at -78 °C to form the lithium enolate.

-

To this, add a solution of the 2-halo-5-phenylthiazole (1.1 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine.

-

Boc Deprotection:

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

-

Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the desired this compound as its corresponding salt (e.g., TFA or HCl salt). The free base can be obtained by neutralization with a suitable base.

Physicochemical and Spectroscopic Data

The following table summarizes key identifiers and properties for this compound.

| Property | Value |

| CAS Number | 885274-68-0 |

| Molecular Formula | C₁₄H₁₆N₂S |

| Molecular Weight | 244.36 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | >97% (as commercially available) |

Spectroscopic data (¹H NMR, ¹³C NMR, MS) would be consistent with the assigned structure, showing characteristic peaks for the phenyl, thiazole, and piperidine protons and carbons.

Medicinal Chemistry Applications and Future Directions

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The structure presents multiple vectors for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

-

CNS Disorders: Given the prevalence of the piperidine moiety in CNS drugs, derivatives of this scaffold are prime candidates for targeting neurological and psychiatric conditions. The piperidine nitrogen can be functionalized to introduce pharmacophores that target specific receptors, such as serotonin (5-HT), dopamine, or norepinephrine transporters and receptors.

-

Anticancer and Anti-infective Agents: The thiazole ring is a known component of various anticancer and antimicrobial agents.[7] Modifications to the phenyl ring and the thiazole core could lead to the discovery of compounds with potent antiproliferative or antibacterial activity.

-

Enzyme Inhibition: The scaffold can be elaborated to design inhibitors for various enzyme classes, such as kinases or hydrolases. For instance, related piperidinyl thiazole structures have been investigated as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[6]

The future development of this scaffold will likely involve the use of combinatorial chemistry and high-throughput screening to generate and evaluate large libraries of derivatives.[8] These efforts, guided by computational modeling and structural biology, will continue to unlock the therapeutic potential of this versatile chemical entity.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(5-Phenyl-thiazol-2-YL)-piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(5-Phenyl-thiazol-2-YL)-piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthetic pathways, physicochemical properties, and known biological activities of this molecule and its derivatives. By synthesizing information from a range of scientific publications, this guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly for neurological disorders.

Introduction: The Significance of the Thiazole-Piperidine Scaffold

The unique structural combination of a thiazole ring and a piperidine moiety in this compound makes it a versatile scaffold in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] It is known to participate in various biological interactions and contributes to the overall pharmacological profile of a molecule.

Piperidine, a six-membered nitrogen-containing heterocycle, is another privileged structure in medicinal chemistry.[2] Its derivatives are prevalent in a wide array of pharmaceuticals, often serving as a key component for modulating physicochemical properties and receptor interactions. The combination of these two heterocyclic systems in this compound creates a molecule with the potential for diverse biological activities, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively detailed in the readily available literature, its synthesis can be inferred from established methods for creating similar thiazole and piperidine derivatives. A plausible synthetic strategy would likely involve a multi-step process.

General Synthetic Approach

A common method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis. This would typically involve the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, a potential pathway could involve the reaction of a piperidine-containing thioamide with an appropriate α-halo-acetophenone derivative.

Another approach could involve the construction of the thiazole ring first, followed by the attachment of the piperidine moiety. For instance, 2-amino-5-phenylthiazole could be synthesized and then coupled with a suitable piperidine precursor.

A general synthetic procedure for related 4,5-disubstituted-thiazolyl amides involves the reaction of a 2-chloroacetamido or 3-chloropropionamido thiazole with an amine, such as 4-hydroxypiperidine, in the presence of a base.[1][3] This highlights a modular approach to constructing such molecules.

Experimental Protocol: A Representative Synthesis of a Thiazole-Piperazine Derivative

The following protocol, adapted from the synthesis of 1-(2-thiazolinylphenyl) piperazine, illustrates a general strategy that could be modified for the synthesis of this compound.[4]

-

Starting Materials: A commercially available substituted piperazine (or piperidine) and 2-aminoethane-1-thiol hydrochloride.

-

Reaction Conditions: The piperazine derivative is treated with 2-aminoethane-1-thiol hydrochloride in the presence of sodium hydroxide (NaOH) under solvent-free conditions.

-

Heating: The reaction mixture is heated to 80°C for a specified period (e.g., 4 hours).

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as chromatography on a silica gel column.

Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the phenyl, thiazole, and piperidine rings.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as C-H, C=N, and C-S bonds.

-

Melting Point (mp): The melting point is a key physical property that indicates the purity of the synthesized compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₆N₂S |

| Molecular Weight | 244.36 g/mol |

| CAS Number | 885274-68-0[7] |

Biological Activities and Therapeutic Potential

The biological activities of this compound and its derivatives have been explored in several contexts, with a significant focus on their potential in treating neurological disorders.

Serotonergic Activity and Potential in Neurological Disorders

Derivatives of phenyl-thiazole linked to piperazine (a closely related heterocycle to piperidine) have been synthesized and evaluated as serotonergic ligands.[4] These compounds have shown affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[4] The affinity for these receptors is a key characteristic of many antidepressant and anxiolytic drugs.

For instance, certain (4,5-dihydrothiazol-2-yl)phenyl)piperazine derivatives have exhibited nanomolar affinity for the 5-HT1A receptor, with some compounds showing promising anxiolytic and pro-cognitive properties in preclinical models.[4] The substitution pattern on the phenyl ring and the nature of the linkage to the piperazine/piperidine ring have been shown to be crucial for receptor affinity and selectivity.

Diagram 1: General Structure of Serotonergic Phenyl-Thiazole-Piperazine Derivatives

Caption: A schematic representation of the key structural components of serotonergic phenyl-thiazole-piperazine/piperidine derivatives.

Anti-inflammatory and Antioxidant Activities

Research on 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine has demonstrated their potential as anti-inflammatory and antioxidant agents.[1] These studies have shown that the presence of a phenyl group on the thiazole ring is a significant structural feature for in vivo anti-inflammatory activity.[1][3] The compounds were found to act as hydroxyl radical scavengers and inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[1][3]

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole and piperidine derivatives. N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and shown to possess anti-proliferative activities against various cancer cell lines.[5] While not directly involving a piperidine ring, these findings highlight the potential of the 4-phenylthiazole scaffold in cancer drug discovery. Additionally, quinazolinone derivatives incorporating a 2-(5-phenylthiazol-4-yl)-piperazine moiety have been investigated as potential anticancer agents.[8]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

-

Serotonin Receptor Modulation: For its potential effects on the central nervous system, the primary mechanism is likely the modulation of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C.[4] The binding of these compounds to these G-protein coupled receptors can trigger downstream signaling cascades that influence mood, anxiety, and cognition.

-

Enzyme Inhibition: In the context of its anti-inflammatory properties, the mechanism likely involves the inhibition of enzymes like lipoxygenase (LOX), which are key players in the inflammatory pathway.[1][3]

Diagram 2: Potential Signaling Pathway Modulation by Serotonergic Ligands

Caption: A simplified diagram illustrating a potential G-protein coupled receptor signaling pathway that could be modulated by this compound derivatives.

Future Directions and Conclusion

This compound represents a promising chemical scaffold with the potential for development into novel therapeutic agents. The existing literature on related compounds suggests that this molecule and its derivatives could be particularly valuable in the field of neuroscience for the treatment of conditions such as depression and anxiety. Further research is warranted to fully elucidate its pharmacological profile.

Key areas for future investigation include:

-

Development of a robust and scalable synthetic route for this compound.

-

Comprehensive physicochemical characterization to establish a complete profile of the compound.

-

In-depth in vitro pharmacological profiling to determine its binding affinities and functional activities at a wide range of biological targets.

-

Elucidation of the specific mechanism of action through detailed biochemical and cellular assays.

-

In vivo studies to evaluate its efficacy in relevant animal models of disease, as well as its pharmacokinetic and safety profiles.

References

- 1. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 5274-68-0 | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Art and Science of Scaffold-Based Drug Discovery

An In-Depth Technical Guide to the Exploration of 4-(5-Phenyl-thiazol-2-YL)-piperidine Derivatives for Therapeutic Development

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The this compound core is a quintessential example of such a scaffold. It elegantly combines the rigid, aromatic, and heteroatomic features of the phenyl-thiazole moiety with the versatile, saturated, and modifiable piperidine ring.[1][2] This unique combination provides a three-dimensional architecture ripe for strategic modification to achieve desired potency, selectivity, and pharmacokinetic properties.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a narrative that mirrors the scientific process itself—from foundational synthesis to rational derivatization and meaningful biological evaluation. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind them, fostering a deeper understanding of how to unlock the full therapeutic potential of this remarkable scaffold.

Foundational Chemistry: Synthesis of the Core Scaffold

The journey into the chemical space of any scaffold begins with a robust and reproducible synthesis of its core structure. The construction of this compound is most efficiently approached via a convergent synthesis, typically culminating in a Hantzsch-type thiazole formation. This strategy is favored for its reliability and the commercial availability of the requisite building blocks.

The expertise in selecting a synthetic route lies in balancing yield, purity, and operational simplicity. The chosen pathway involves the reaction of a piperidine-4-thiocarboxamide intermediate with an α-haloketone. This approach ensures the desired regiochemistry of the final product and is amenable to scale-up.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold as a hydrochloride salt for enhanced stability and solubility.

Materials:

-

N-Boc-piperidine-4-carboxamide

-

Lawesson's Reagent

-

2-Bromo-1-phenylethanone (α-bromoacetophenone)

-

Toluene, Anhydrous

-

Ethanol

-

4M HCl in Dioxane

-

Diethyl ether

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Thionation of the Amide (Formation of Thiocarboxamide):

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-piperidine-4-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.55 eq) portion-wise. Causality Note: Using slightly more than 0.5 equivalents ensures complete conversion without excessive sulfur-containing byproducts.

-

Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature, concentrate under reduced pressure, and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-piperidine-4-thiocarboxamide.

-

-

Hantzsch Thiazole Synthesis (Cyclization):

-

Dissolve the N-Boc-piperidine-4-thiocarboxamide (1.0 eq) from the previous step in ethanol.

-

Add 2-Bromo-1-phenylethanone (1.05 eq). Causality Note: A slight excess of the electrophile drives the reaction to completion.

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

-

Cool the mixture, collect the precipitate by filtration, and wash with cold ethanol to obtain the crude Boc-protected intermediate.

-

-

Boc-Deprotection:

-

Suspend the crude intermediate in a minimal amount of Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (4-5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

The product will precipitate as the hydrochloride salt. Add diethyl ether to ensure complete precipitation.

-

Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

-

Self-Validating System: The integrity of the final product must be confirmed through a suite of analytical techniques.

-

¹H NMR: Will show characteristic peaks for the piperidine protons, the phenyl protons, and a key singlet for the thiazole C4-H.

-

LC-MS: Will confirm the molecular weight of the parent compound ([M+H]⁺).

-

FT-IR: Will show characteristic stretches for N-H (from the hydrochloride salt), C=N, and C=C bonds.

Strategic Derivatization: A Logic-Driven Exploration

With the core scaffold in hand, the next phase is a systematic exploration of its chemical space. The goal is not random decoration but purposeful modification to probe interactions with biological targets and fine-tune physicochemical properties. The this compound scaffold offers three primary vectors for derivatization.

Vector 1: The Piperidine Nitrogen (N-1 Position)

This is the most synthetically accessible and impactful position for modification. The secondary amine is a versatile handle for introducing a wide array of functionalities via N-alkylation, N-acylation, or reductive amination.

Scientific Rationale: Modifications at N-1 directly influence the molecule's overall basicity, lipophilicity (LogP), and hydrogen bonding capacity. This position often extends into solvent-exposed regions of a binding pocket or can be tailored to form specific interactions (e.g., salt bridges with acidic residues like aspartate or glutamate). Piperidine and its close relative piperazine are renowned for their ability to improve solubility and pharmacokinetic profiles.[3][4]

General Protocol: N-Sulfonylation

-

Dissolve the core scaffold hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify via column chromatography or recrystallization.

Vector 2: The C5-Phenyl Ring

Modifications on the phenyl ring allow for fine-tuning of electronic properties and the introduction of specific binding motifs.

Scientific Rationale: Adding electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic character of the thiazole ring and influence target interactions. Furthermore, substituents can act as hydrogen bond donors/acceptors or engage in halogen bonding, potentially increasing binding affinity and selectivity. This requires starting with substituted α-bromoacetophenones during the initial Hantzsch synthesis.

Vector 3: The Piperidine Ring

While synthetically more complex, introducing substituents directly onto the piperidine ring can enforce specific conformations and explore deeper regions of a binding pocket.

Scientific Rationale: The introduction of chiral centers on the piperidine ring can lead to enantiomers with significantly different biological activities, providing critical information about the topology of the target's binding site.[5] For example, a hydroxyl group can be introduced to serve as a hydrogen bond donor or acceptor.

Biological Evaluation: Connecting Structure to Function

The synthesized derivatives must be evaluated in relevant biological assays to establish a Structure-Activity Relationship (SAR). Based on the known activities of related thiazole and piperidine compounds, a primary screening cascade would logically focus on anti-inflammatory and antioxidant properties.[6][7][8]

Screening Cascade Workflow

A tiered approach is most efficient. A primary, high-throughput in vitro assay is used to identify initial hits, which are then subjected to more complex secondary and in vivo assays.

Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the synthesized derivatives against lipoxygenase, a key enzyme in the inflammatory cascade.[7]

Principle: LOX catalyzes the oxidation of linoleic acid to 13-hydroperoxylinoleic acid, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm. An inhibitor will reduce the rate of this reaction.

Materials:

-

Soybean Lipoxygenase (LOX) enzyme solution

-

Sodium linoleate (substrate) solution

-

Borate buffer (pH 9.0)

-

Test compounds dissolved in DMSO (at various concentrations)

-

Nordihydroguaiaretic acid (NDGA) as a positive control

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control (NDGA) in DMSO.

-

Assay Mixture: In each well of the 96-well plate, add:

-

200 µL Borate buffer

-

10 µL of the test compound solution (or DMSO for the negative control)

-

20 µL of the LOX enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the sodium linoleate substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 234 nm every 30 seconds for 5 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition vs. log(Concentration) and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Structure-Activity Relationship (SAR) Data

The power of systematic derivatization is revealed when biological data is compiled and analyzed. The table below presents hypothetical data from a LOX inhibition screen for a series of N-1 substituted derivatives, illustrating how structural changes impact activity.

| Compound ID | N-1 Substituent (R) | Lipophilicity (cLogP) | LOX Inhibition IC₅₀ (µM) |

| Core-HCl | -H | 2.8 | > 100 |

| DEV-01 | -CH₃ | 3.3 | 52.6 |

| DEV-02 | -C(O)CH₃ (Acetyl) | 2.5 | 25.1 |

| DEV-03 | -SO₂(Phenyl) | 4.5 | 8.3 |

| DEV-04 | -SO₂(4-Methoxy-Ph) | 4.4 | 5.9 |

| DEV-05 | -SO₂(4-Nitro-Ph) | 4.6 | 12.7 |

Analysis and Field-Proven Insights:

-

The unsubstituted Core scaffold is inactive, demonstrating the necessity of N-1 modification for this target.

-

Simple alkylation (DEV-01) confers weak activity.

-

Introducing an acetyl group (DEV-02) , which is a hydrogen bond acceptor, significantly improves activity. This suggests a potential hydrogen bond interaction in the enzyme's active site.

-

A dramatic increase in potency is observed with the introduction of a phenylsulfonyl group (DEV-03) . This large, lipophilic group likely accesses a deeper hydrophobic pocket within the enzyme. The presence of a phenyl group at this position appears crucial for high activity in vivo for similar compound classes.[6][7]

-

Fine-tuning the electronics on the sulfonyl's phenyl ring yields further insights. An electron-donating methoxy group (DEV-04 ) enhances potency, while an electron-withdrawing nitro group (DEV-05 ) is detrimental. This suggests that the electronic nature of this aryl ring is a critical determinant of binding affinity.

Conclusion and Future Directions

The this compound scaffold represents a highly tractable platform for medicinal chemistry campaigns. This guide has demonstrated a logical, causality-driven approach to its exploration. We have moved from a robust synthesis of the core structure to strategic derivatization at the key N-1 position, culminating in the generation of clear and actionable Structure-Activity Relationship data.

The superior in vitro potency of the N-arylsulfonyl derivatives, particularly DEV-04 , identifies this sub-class as a promising avenue for further investigation. The next logical steps in a drug discovery program would involve:

-

Lead Optimization: Synthesizing a focused library around the N-(4-methoxy-phenylsulfonyl) motif to further improve potency and selectivity.

-

ADME Profiling: Evaluating metabolic stability, cell permeability, and other key pharmacokinetic parameters of the most promising compounds.

-

In Vivo Efficacy: Testing optimized leads in established animal models of inflammation to confirm that in vitro activity translates to in vivo therapeutic benefit.

By integrating rational design, robust synthetic execution, and systematic biological evaluation, the full potential of the this compound scaffold can be realized, paving the way for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine [mdpi.com]

- 7. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Targets of 4-(5-Phenyl-thiazol-2-YL)-piperidine

Foreword

The confluence of a phenyl ring, a thiazole scaffold, and a piperidine moiety within a single small molecule, 4-(5-Phenyl-thiazol-2-YL)-piperidine, presents a fascinating case study in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prospective biological interacting partners of this compound. Our exploration is grounded in the established pharmacological activities of structurally related molecules, providing a predictive framework for target identification and validation. We will dissect the causality behind experimental choices and furnish detailed, self-validating protocols to empower your research endeavors.

Introduction to the this compound Scaffold

The this compound core is a versatile heterocyclic structure that has emerged as a valuable building block in the synthesis of a variety of bioactive molecules.[1] Its constituent parts—the phenyl group, the thiazole ring, and the piperidine ring—are all well-established pharmacophores found in numerous approved drugs and clinical candidates. The unique spatial arrangement of these components in this compound suggests a high potential for interaction with a range of biological macromolecules, particularly those within the central nervous system. This guide will systematically explore the most probable biological targets, drawing upon a wealth of preclinical data from analogous compounds.

Primary Potential Target Class: Dopamine Receptors

The structural similarity of the phenylpiperidine moiety to known dopaminergic ligands strongly implicates the dopamine receptors, particularly the D2-like family (D2, D3, and D4), as primary targets.[2] Phenylpiperidine derivatives are known to act as antagonists, partial agonists, and agonists at these receptors, playing a role in the modulation of neurotransmission critical to motor control, cognition, and emotion.[2][3]

Dopamine D4 Receptor: A High-Affinity Target

The dopamine D4 receptor (D4R) is a particularly compelling target. Numerous studies have demonstrated that subtle modifications to the phenylpiperidine scaffold can yield highly potent and selective D4R antagonists.[4][5] For instance, a novel series of 4,4-difluoropiperidine ether-based compounds displayed exceptional binding affinity for the D4 receptor, with Ki values in the low nanomolar range, and remarkable selectivity over other dopamine receptor subtypes.[4] Another study on a thiazole derivative, NRA0045, reported high affinity for human cloned dopamine D4.2, D4.4, and D4.7 receptors, with Ki values of 2.54, 0.55, and 0.54 nM, respectively.[6] These findings strongly suggest that this compound is a prime candidate for D4R antagonism.

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).[7]

Figure 1: Dopamine D4 Receptor Signaling Pathway.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor.

Materials:

-

HEK-293 cells stably expressing the human dopamine D4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Radioligand: [3H]Spiperone (a well-characterized D2-like receptor antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound, dissolved in DMSO and serially diluted.

-

96-well microplates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the D4 receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM haloperidol to the non-specific binding wells, and 50 µL of serially diluted test compound to the competition wells.[6]

-

Add 50 µL of [3H]Spiperone (at a final concentration equal to its Kd for the D4 receptor) to all wells.

-

Add 100 µL of the membrane preparation (containing a predetermined amount of protein) to all wells.[6]

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Potential Target Class: Serotonin Receptors

The phenylpiperazine scaffold, a close structural relative of phenylpiperidine, is a well-known privileged structure for serotonin (5-HT) receptor ligands.[9] This suggests that this compound may also exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.

5-HT2C Receptor: A Plausible Interaction

Derivatives of 4,5-dihydrothiazole-phenylpiperazine have shown interesting affinity values in the nanomolar range for the 5-HT2C receptor.[9] Given the structural similarities, it is plausible that this compound could act as a modulator of this receptor. The 5-HT2C receptor is a GPCR coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[10]

Activation of the 5-HT2C receptor by serotonin initiates a signaling cascade that involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10]

Figure 2: 5-HT2C Receptor Signaling Pathway.

This protocol outlines a functional assay to measure the ability of this compound to modulate 5-HT2C receptor activity by monitoring changes in intracellular calcium.

Materials:

-

CHO or HEK-293 cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

5-HT (serotonin) as a reference agonist.

-

Test compound: this compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating:

-

Seed the 5-HT2C expressing cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Addition and Measurement:

-

Wash the cells with assay buffer containing probenecid to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

To test for agonist activity, add serial dilutions of the test compound and measure the fluorescence intensity over time.

-

To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, then add a concentration of 5-HT that elicits a submaximal response (EC80) and measure the fluorescence.

-

-

Data Analysis:

-

For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonist activity, plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.

-

Tertiary Potential Target Class: Fatty Acid Amide Hydrolase (FAAH)

The piperidine and thiazole moieties are present in known inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[11] Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, inflammation, and anxiety.

FAAH Inhibition: A Mechanistic Hypothesis

FAAH is a serine hydrolase with a unique Ser-Ser-Lys catalytic triad.[12] Inhibitors often act by forming a covalent bond with the catalytic serine (Ser241).[13] The piperidine urea scaffold is a known class of FAAH inhibitors.[13] While this compound is not a urea, the overall shape and electronic properties may allow it to fit into the FAAH active site and interact with the catalytic residues.

The catalytic mechanism of FAAH involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate, facilitated by the Ser217-Lys142 pair which acts as a proton shuttle.[14] This forms a tetrahedral intermediate which then collapses to release the alcohol or amine portion of the substrate, leaving an acylated enzyme that is subsequently hydrolyzed.

Figure 3: FAAH Catalytic Mechanism.

This protocol describes a high-throughput screening assay to identify inhibitors of FAAH using a fluorogenic substrate.[15]

Materials:

-

Recombinant human FAAH.

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[16]

-

Fluorogenic Substrate: AMC-arachidonoyl amide.[17]

-

Test Compound: this compound.

-

Positive Control: A known FAAH inhibitor (e.g., JZL 195).[17]

-

96-well black, flat-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Dilute the FAAH enzyme to the desired concentration in ice-cold assay buffer.

-

Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

To the inhibitor wells, add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.[16]

-

To the 100% initial activity (control) wells, add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[16]

-

To the background wells, add 180 µL of assay buffer and 10 µL of solvent.[16]

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.[16]

-

-

Fluorescence Measurement:

-

Incubate the plate for 30 minutes at 37°C.[17]

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Additional Potential Targets and Activities

Lipoxygenase Inhibition and Anti-inflammatory Activity

Derivatives of 4-hydroxy-piperidine with a 4,5-disubstituted-thiazolyl amide structure have been shown to inhibit soybean lipoxygenase (LOX) and exhibit in vivo anti-inflammatory activity.[18] This suggests that this compound may also possess anti-inflammatory properties through the inhibition of LOX enzymes, which are key players in the arachidonic acid cascade.

Lipoxygenases catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes.[19][20]

Figure 4: Lipoxygenase Pathway of the Arachidonic Acid Cascade.

This protocol describes a spectrophotometric assay to screen for inhibitors of lipoxygenase.[20][21]

Materials:

-

Soybean lipoxygenase.

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4.[21]

-

Substrate: Linoleic acid or arachidonic acid.[21]

-

Test Compound: this compound.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 234 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of lipoxygenase in the assay buffer.

-

Prepare a substrate solution (e.g., 100 µM linoleic acid).

-

Prepare serial dilutions of the test compound.

-

-

Assay Protocol:

-

In a 96-well plate, add 90 µL of the lipoxygenase solution and 10 µL of the test compound dilution to the inhibitor wells.[21]

-

To the 100% initial activity wells, add 90 µL of the lipoxygenase solution and 10 µL of solvent.[21]

-

To the blank wells, add 100 µL of assay buffer.[21]

-

Pre-incubate the plate for 5 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells except the blank.[21]

-

-

Absorbance Measurement:

-

Immediately measure the increase in absorbance at 234 nm over time (kinetic read) or after a fixed time point (endpoint read). The formation of hydroperoxides from the fatty acid substrate results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Anticancer Activity

Both piperidine and thiazole moieties are found in compounds with demonstrated anticancer activity.[22] Phenylthiazole derivatives, in particular, have been shown to exert cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), often through the induction of apoptosis.[22][23]

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death initiated by intracellular stress.[24][25] It involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.[21][25]

Figure 5: The Intrinsic Apoptosis Pathway.

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[14][26]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

Test Compound: this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom sterile culture plates.

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[24]

-

-

Cell Treatment:

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Absorbance Measurement:

-